![molecular formula C149H230N42O47 B10847391 c[Glu24-Lys28][Gly8]GLP-1(7-37)-NH2](/img/structure/B10847391.png)

c[Glu24-Lys28][Gly8]GLP-1(7-37)-NH2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

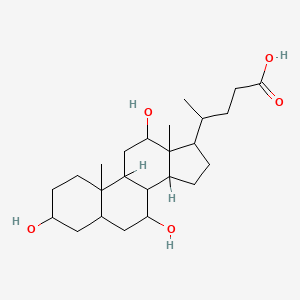

The compound C[Glu24-Lys28][Gly8]GLP-1(7-37)-NH2 is a modified form of glucagon-like peptide-1 (GLP-1), which is a hormone involved in the regulation of glucose metabolism. This specific compound is a truncated, bioactive form of GLP-1 that is produced through the processing of proglucagon in intestinal endocrine L cells. It is known for its potent insulinotropic properties, meaning it stimulates the secretion of insulin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C[Glu24-Lys28][Gly8]GLP-1(7-37)-NH2 involves the fusion of a series of heptapeptide tags with different length fatty chains to the N-terminus of mutated GLP-1 using an intermediate sequence comprising a flexible linker and a thrombin-cleavable site . This process is designed to develop prolonged GLP-1 receptor agonists. The synthetic route typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through recombinant DNA technology. This involves the insertion of the gene encoding the peptide into a suitable expression system, such as Escherichia coli or Pichia pastoris, followed by fermentation, purification, and refolding of the peptide to achieve the desired bioactive form .

Chemical Reactions Analysis

Types of Reactions

C[Glu24-Lys28][Gly8]GLP-1(7-37)-NH2: undergoes various chemical reactions, including:

Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to enhance stability or activity.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis or chemical modification.

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and modified peptides with enhanced stability or activity .

Scientific Research Applications

C[Glu24-Lys28][Gly8]GLP-1(7-37)-NH2: has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in glucose metabolism and insulin secretion.

Medicine: Explored as a potential therapeutic agent for type 2 diabetes due to its insulinotropic properties.

Industry: Utilized in the development of peptide-based drugs and therapeutic formulations

Mechanism of Action

The compound exerts its effects by binding to the glucagon-like peptide-1 receptor (GLP-1R), which is expressed on the surface of pancreatic beta cells. This binding activates downstream signaling pathways, leading to the stimulation of insulin secretion, inhibition of glucagon release, and promotion of satiety. The molecular targets involved include cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), which play key roles in the regulation of glucose homeostasis .

Comparison with Similar Compounds

C[Glu24-Lys28][Gly8]GLP-1(7-37)-NH2: is unique compared to other similar compounds due to its specific modifications that enhance its stability and prolong its activity. Similar compounds include:

GLP-1(7-36): Another truncated form of GLP-1 with similar insulinotropic properties.

GLP-1(7-37): The unmodified form of the peptide.

GLP-1(1-36): The full-length form of GLP-1, which is less stable and has a shorter half-life

These comparisons highlight the uniqueness of This compound in terms of its enhanced stability and prolonged activity, making it a promising candidate for therapeutic applications.

Properties

Molecular Formula |

C149H230N42O47 |

|---|---|

Molecular Weight |

3361.7 g/mol |

IUPAC Name |

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(3S,6S,9S,12S,21S)-21-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]-6-(4-aminobutyl)-3-(2-carboxyethyl)-9-methyl-2,5,8,11,15-pentaoxo-1,4,7,10,16-pentazacyclohenicos-12-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C149H230N42O47/c1-15-76(10)120(146(236)168-78(12)124(214)178-102(58-83-61-160-88-31-20-19-30-86(83)88)137(227)180-99(55-73(4)5)138(228)188-118(74(6)7)144(234)177-90(32-21-24-50-150)127(217)163-65-111(202)169-89(35-27-53-159-149(155)156)126(216)161-63-108(154)199)190-134(224)92-34-23-26-52-158-109(200)46-41-96(130(220)167-77(11)123(213)172-91(33-22-25-51-151)131(221)176-97(133(223)173-92)44-49-116(209)210)175-132(222)95(40-45-107(153)198)171-112(203)66-164-129(219)94(43-48-115(207)208)174-135(225)98(54-72(2)3)179-136(226)100(57-82-36-38-85(197)39-37-82)181-141(231)104(68-192)184-143(233)106(70-194)185-145(235)119(75(8)9)189-140(230)103(60-117(211)212)182-142(232)105(69-193)186-148(238)122(80(14)196)191-139(229)101(56-81-28-17-16-18-29-81)183-147(237)121(79(13)195)187-113(204)67-165-128(218)93(42-47-114(205)206)170-110(201)64-162-125(215)87(152)59-84-62-157-71-166-84/h16-20,28-31,36-39,61-62,71-80,87,89-106,118-122,160,192-197H,15,21-27,32-35,40-60,63-70,150-152H2,1-14H3,(H2,153,198)(H2,154,199)(H,157,166)(H,158,200)(H,161,216)(H,162,215)(H,163,217)(H,164,219)(H,165,218)(H,167,220)(H,168,236)(H,169,202)(H,170,201)(H,171,203)(H,172,213)(H,173,223)(H,174,225)(H,175,222)(H,176,221)(H,177,234)(H,178,214)(H,179,226)(H,180,227)(H,181,231)(H,182,232)(H,183,237)(H,184,233)(H,185,235)(H,186,238)(H,187,204)(H,188,228)(H,189,230)(H,190,224)(H,191,229)(H,205,206)(H,207,208)(H,209,210)(H,211,212)(H4,155,156,159)/t76-,77-,78-,79+,80-,87-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,118-,119-,120-,121-,122-/m0/s1 |

InChI Key |

KPGVUBCFEGSCNW-NNIIIAALSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)[C@@H]3CCCCNC(=O)CC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CCC(=O)O)CCCCN)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC6=CN=CN6)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C3CCCCNC(=O)CCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCC(=O)O)CCCCN)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC6=CN=CN6)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![c[-Arg-Gly-Asp-Acpca35-]](/img/structure/B10847308.png)

![c-[-Arg-Gly-Asp-Acpca33-]](/img/structure/B10847325.png)

![(3E)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide](/img/structure/B10847332.png)

![c[CO-o-C6H4-CO-Pro-D-Nal(2)-Arg-Trp-Lys]-NH2](/img/structure/B10847346.png)

![c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2](/img/structure/B10847350.png)

![c[CO-o-C6H4-CO-Pro-D-Phe-Arg-Trp-Lys]-NH2](/img/structure/B10847358.png)

![c[L-Ala-D-pro-L-Phe-D-trp]](/img/structure/B10847360.png)

![c[L-mTyr-D-pro-L-Phe-D-trp]](/img/structure/B10847367.png)

![c[L-Phe-D-pro-L-mTyr-D-trp]](/img/structure/B10847387.png)

![rac-[(1R,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine](/img/structure/B10847396.png)

![c[L-Phe-D-pro-L-Tyr(OMe)-D-trp]](/img/structure/B10847399.png)

![c[L-Phe-D-pro-L-Tyr-D-trp]](/img/structure/B10847402.png)